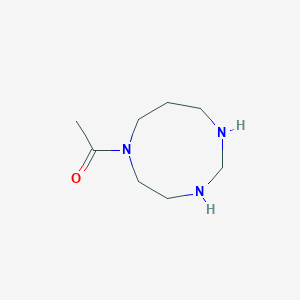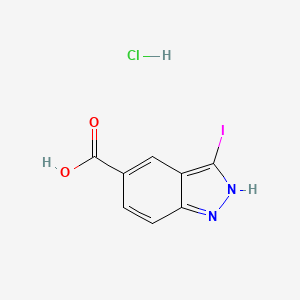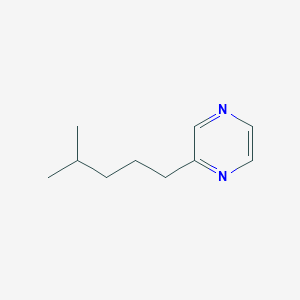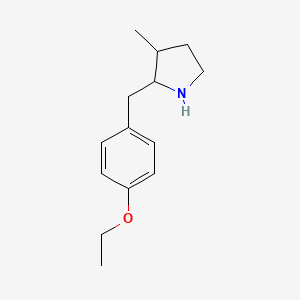
(R)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid is a chiral compound with a unique structure that includes a benzyloxy group, a cyclopentyl ring, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Benzyl Protection: The hydroxyl group of the starting material is protected using benzyl chloride in the presence of a base such as sodium hydroxide.
Cyclopentyl Introduction: The cyclopentyl group is introduced through a Grignard reaction, where cyclopentyl magnesium bromide reacts with the protected intermediate.
Oxidation: The resulting intermediate undergoes oxidation using an oxidizing agent like potassium permanganate to introduce the oxo group.
Deprotection: The benzyl protecting group is removed using hydrogenation in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of ®-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
®-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ®-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the oxo group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-4-(Methoxy)-2-cyclopentyl-4-oxobutanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
®-4-(Ethoxy)-2-cyclopentyl-4-oxobutanoic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.
®-4-(Phenoxy)-2-cyclopentyl-4-oxobutanoic acid: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness
®-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid is unique due to the presence of the benzyloxy group, which provides specific hydrophobic interactions and steric effects that can influence its reactivity and biological activity. The cyclopentyl ring also adds to its structural complexity and potential for diverse applications.
Properties
Molecular Formula |
C16H20O4 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
(2R)-2-cyclopentyl-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C16H20O4/c17-15(20-11-12-6-2-1-3-7-12)10-14(16(18)19)13-8-4-5-9-13/h1-3,6-7,13-14H,4-5,8-11H2,(H,18,19)/t14-/m1/s1 |
InChI Key |
YDLPEYDBEHTEBJ-CQSZACIVSA-N |
Isomeric SMILES |
C1CCC(C1)[C@@H](CC(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CCC(C1)C(CC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride](/img/structure/B13102324.png)
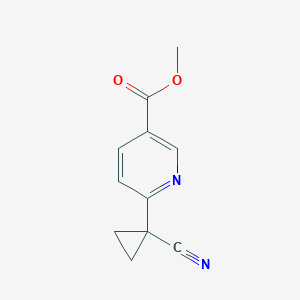

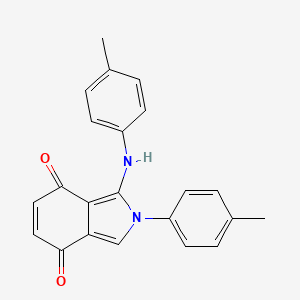
![2-Butyl-4-chloro-5-[(4-methoxyphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B13102335.png)
